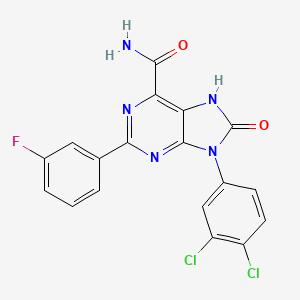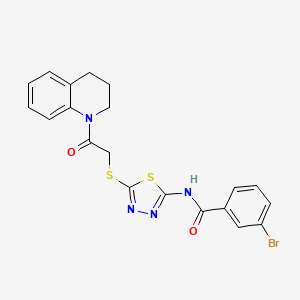
3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by its multiple functional groups including bromine, thiadiazole, and benzamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps A common route starts with the formation of the 1,3,4-thiadiazole core This can be achieved by the cyclization of appropriate thiosemicarbazide with a carbon disulfide derivative under basic conditions Subsequently, the intermediate is reacted with a brominated benzoyl chloride in the presence of a base such as triethylamine to introduce the 3-bromo benzamide moiety
Industrial Production Methods: Industrial production scales up these laboratory methods. The key is optimizing each step for yield and purity while ensuring cost-effectiveness. Continuous flow reactors may be employed for the cyclization step, while solid-phase synthesis techniques can be used to simplify the purification processes, particularly the introduction of the 3,4-dihydroquinoline moiety. Ensuring an environmentally friendly approach, solvent recovery and recycling systems are often incorporated.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes several key types of reactions:
Oxidation: : It can be oxidized to form sulfoxides and sulfones, particularly at the thiadiazole sulfur.
Reduction: : The quinoline moiety can be reduced under hydrogenation conditions to afford tetrahydroquinoline derivatives.
Substitution: : The bromine atom in the benzamide can be substituted by nucleophiles, allowing for a wide range of derivatives.
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrogen gas over palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: : Alkyl and aryl halides with bases like potassium carbonate in polar aprotic solvents like DMF or DMSO.
Oxidation: : Sulfoxides and sulfones.
Reduction: : Tetrahydroquinoline derivatives.
Substitution: : A variety of benzamide derivatives depending on the substituting nucleophile.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, it is used as a building block for synthesizing more complex molecules, including those with potential biological activity.
Biology: The compound has shown promise as a biochemical probe due to its potential interactions with biological macromolecules.
Medicine: Preliminary studies indicate its potential as an anticancer agent due to its ability to interfere with specific signaling pathways.
Industry: The compound's unique structure makes it useful in the development of organic electronic materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The biological activity of 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide primarily revolves around its interaction with specific enzymes and receptors. It has been observed to inhibit certain kinases, which play a role in cell division and survival pathways. The thiadiazole moiety can chelate metal ions in enzyme active sites, leading to inhibition.
Comparación Con Compuestos Similares
Comparison with Other Compounds: Similar compounds like N-benzyl-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole and 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide differ in the halogen substitution on the benzamide moiety.
Uniqueness: The bromine atom in 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide imparts unique electronic and steric properties, which can enhance its biological activity and make it a more potent inhibitor compared to its chlorine or hydrogen-substituted counterparts.
List of Similar Compounds:N-benzyl-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole
3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
3-fluoro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
So that's the overview of this remarkable compound. Any part you want to dig deeper into?
Propiedades
IUPAC Name |
3-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZBIFDJOLERQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
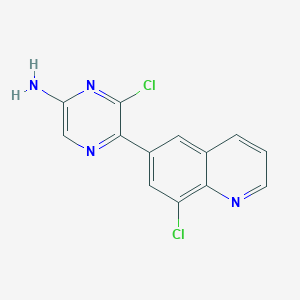
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2430896.png)
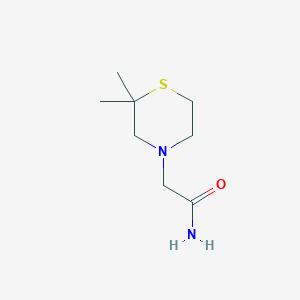
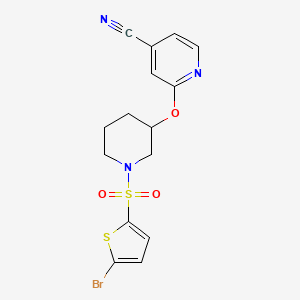
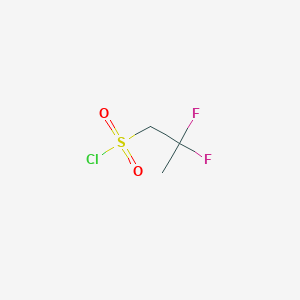

![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2430907.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2430909.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2430910.png)
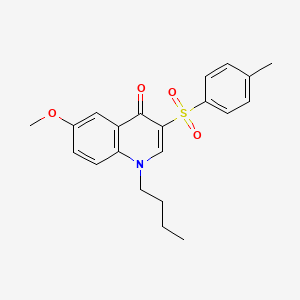
![2-[(4-bromophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2430912.png)
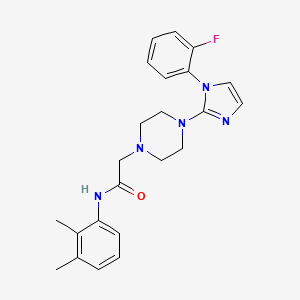
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2430914.png)
